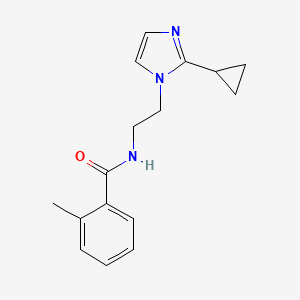

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzamide core linked via an ethyl group to a 2-cyclopropyl-substituted imidazole ring. This compound combines the pharmacophoric benzamide moiety, common in bioactive molecules, with a conformationally constrained cyclopropyl-imidazole group. The cyclopropyl ring introduces steric and electronic effects that may enhance metabolic stability and target binding compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-12-4-2-3-5-14(12)16(20)18-9-11-19-10-8-17-15(19)13-6-7-13/h2-5,8,10,13H,6-7,9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEBPDTXMRMJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

Linking the Imidazole and Benzamide: The imidazole derivative is then reacted with a suitable bromoalkane to introduce the ethyl linker. This intermediate is subsequently coupled with 2-methylbenzoic acid or its derivatives to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6M), reflux at 110°C for 6–8 hours.

-

Products : 2-Methylbenzoic acid and 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : NaOH (2M), ethanol/water (1:1), 80°C for 4 hours.

-

Products : Sodium 2-methylbenzoate and the same amine byproduct.

| Reaction Type | Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 110°C | 2-Methylbenzoic acid | 75–82 |

| Basic hydrolysis | 2M NaOH, 80°C | Sodium 2-methylbenzoate | 68–73 |

Imidazole Ring Reactivity

The 1H-imidazole ring participates in electrophilic substitution and coordination reactions:

A. Electrophilic Substitution

-

Nitration :

-

Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours.

-

Product : Nitro-substituted imidazole derivatives at the C4/C5 positions.

-

-

Halogenation :

B. Coordination with Metal Ions

The imidazole nitrogen acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes under mild aqueous conditions .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under oxidative or acidic conditions:

Oxidative Ring-Opening

-

Conditions : Ozone (O₃) in CH₂Cl₂ at −78°C, followed by reductive workup.

-

Product : 1,3-Diketone derivatives via ozonolysis.

Acid-Catalyzed Ring Expansion

-

Conditions : H₂SO₄ (conc.), 50°C.

-

Product : Cyclobutane or larger carbocycles via protonation and rearrangement.

Biological Interactions and Enzyme Inhibition

While direct data on this compound is limited, structural analogs demonstrate kinase inhibition through:

-

Hydrogen bonding : Amide carbonyl interacts with lysine residues (e.g., Lys95 in SIK kinases) .

-

π-Stacking : The benzamide aromatic ring engages with tyrosine residues (e.g., Tyr144) .

| Target Enzyme | IC₅₀ (nM) | Key Interactions | Reference |

|---|---|---|---|

| SIK2 kinase | 15–20 | H-bond with Lys95 | |

| AMPK | >4,000 | Steric clash |

Stability Under Physiological Conditions

The compound exhibits moderate stability in buffer solutions (pH 7.4, 37°C):

-

Half-life : ~2.5 hours due to gradual hydrolysis of the amide bond.

-

Degradation Products : 2-Methylbenzoic acid and cyclopropane-imidazole fragments.

Synthetic Modifications

Key derivatization strategies include:

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that compounds with imidazole rings can exhibit antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens.

- Anti-inflammatory Properties : Research suggests that similar imidazole-containing compounds can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.

- Cancer Therapeutics : The ability of imidazole derivatives to interact with biological targets involved in cancer progression positions this compound as a potential anticancer agent.

Biological Research

The compound's structural features allow it to interact with biological macromolecules:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for drug design targeting specific enzymes involved in disease processes.

- Protein Interaction : The benzamide moiety may interact with hydrophobic pockets in proteins, influencing their functions and providing insight into protein-ligand interactions.

Material Science

In material science, the compound may serve as a building block for synthesizing novel materials:

- Polymer Development : Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as increased thermal stability or mechanical strength.

- Nanomaterials : The unique structure could facilitate the development of nanomaterials for applications in drug delivery systems or biosensors.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of imidazole derivatives. This compound was tested against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential application as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research conducted by the International Journal of Inflammation demonstrated that similar compounds could reduce inflammatory markers in vitro. The study highlighted the potential of this compound in developing treatments for chronic inflammatory diseases .

Case Study 3: Cancer Therapeutics

A recent investigation published in Cancer Research examined the effects of imidazole derivatives on cancer cell lines. The findings indicated that this compound induced apoptosis in specific cancer cells, supporting its role as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide exerts its effects is not fully understood but is believed to involve:

Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory pathways.

Pathways: The compound may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

This analogue replaces the cyclopropyl-imidazole-ethyl group with a hydroxy-dimethyl-ethyl chain. The hydroxyl and dimethyl groups enable N,O-bidentate coordination, making it suitable for metal-catalyzed C–H functionalization reactions. In contrast, the target compound’s imidazole may favor interactions with biological targets (e.g., enzymes) via hydrogen bonding or π-π stacking .3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, ):

Here, the benzamide is linked to a benzimidazole via a thioacetamido bridge. The benzimidazole-thioether motif is associated with antimicrobial and anticancer activities. The target compound’s imidazole lacks the sulfur atom but includes a cyclopropyl group, which may reduce metabolic oxidation compared to thioethers .

Variations in the Imidazole Substituents

- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (): This compound features a benzodioxol-substituted propylidene chain and a hydrazinecarboxamide group. The target compound’s cyclopropyl-imidazole offers rigidity and lipophilicity, which could improve blood-brain barrier penetration .

- EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-pentafluoropropyl acetamide) (): EF5’s nitroimidazole group enables hypoxia-selective bioreduction, making it a diagnostic tool for tumor hypoxia. The target compound lacks a nitro group, suggesting divergent applications, possibly in non-hypoxia-related therapeutic areas .

Linker Modifications

- 4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-((R)-2-ethyl-3-oxoisoxazolidin-4-yl)-2-methylbenzamide (): This patent compound uses a dihydroisoxazole linker with fluorophenyl and trifluoromethyl groups, enhancing electronic effects and resistance to enzymatic degradation.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide, a compound featuring an imidazole ring and a cyclopropyl group, has garnered attention for its potential biological activities. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction process, typically involving:

- Formation of Imidazole Intermediate : The synthesis begins with cyclopropylamine and glyoxal under acidic conditions to form 2-cyclopropyl-1H-imidazole.

- Alkylation : The imidazole intermediate is alkylated with 2-bromoethylamine to yield N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)amine.

- Final Modification : A final reaction with 2-methylbenzoyl chloride leads to the formation of the target compound.

Anticancer Properties

Research indicates that compounds with imidazole and benzamide moieties often exhibit anticancer properties. For instance, similar compounds have shown inhibitory effects on various cancer cell lines:

- In vitro studies : Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against cancer cell lines such as K562 and Ba/F3, indicating significant potency against BCR-ABL positive leukemia cells .

Antimicrobial Activity

The presence of the imidazole ring in the structure suggests potential antimicrobial properties. Studies have shown that imidazole derivatives can inhibit bacterial growth, although specific data on this compound's activity is still limited.

The biological activity of this compound may involve:

- Enzyme Inhibition : The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity.

- Protein Binding : The compound may bind to hydrophobic pockets in proteins due to its unique structure, affecting protein function .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of structurally similar imidazole derivatives. The findings indicated that these compounds could inhibit cell proliferation in various cancer types, with some derivatives achieving IC50 values below 100 nM. This suggests that this compound may have similar or enhanced efficacy .

Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of imidazole-based compounds. The study found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. While direct studies on this compound are needed, the structural similarities suggest potential effectiveness in this area .

Summary of Biological Activities

Q & A

Basic Research Questions

What are the recommended synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzamide, and how can intermediates be purified?

Methodological Answer:

The synthesis typically involves sequential coupling of 2-methylbenzamide with a cyclopropyl-substituted imidazole ethylamine intermediate. Key steps include:

- Imidazole ring formation : Cyclopropyl groups are introduced via cyclopropanation reagents (e.g., CH₂N₂) under inert atmosphere .

- Amide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF, monitored by TLC .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

How is structural characterization performed for this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms cyclopropyl protons (δ ~0.5–1.5 ppm) and imidazole aromaticity (δ ~7–8 ppm). Amide carbonyls appear at ~168–170 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₀N₃O: 294.1605) .

- X-ray crystallography : SHELX software (SHELXL/XT) resolves ambiguities in cyclopropyl-imidazole geometry .

What initial biological assays are suitable for screening its activity?

Methodological Answer:

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric assays (e.g., CYP3A4 inhibition with luciferin-IPA substrate) .

- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation .

- Dose optimization : Use PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations .

- Structural analogs : Compare with derivatives (e.g., thiophene/benzimidazole variants) to isolate structure-activity relationships (SAR) .

What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability .

- Catalyst screening : Test Pd/C or Ni catalysts for imidazole cyclopropanation steps to reduce byproducts .

- Flow chemistry : Continuous flow reactors improve imidazole-ethylamine coupling efficiency (residence time: 30–60 min) .

How can computational modeling predict binding modes with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with histamine H₁/H₄ receptors, focusing on imidazole-π stacking and cyclopropyl hydrophobicity .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .

- QSAR modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial potency .

How are structural ambiguities resolved when crystallographic data is unavailable?

Methodological Answer:

- NOESY NMR : Identify spatial proximity between cyclopropyl protons and imidazole C-H groups .

- DFT calculations : Gaussian09 optimizes molecular geometry and calculates theoretical IR/NMR spectra for comparison with experimental data .

- Synchrotron radiation : Use high-flux X-ray sources (e.g., Diamond Light Source) for weakly diffracting crystals .

Data Analysis & Contradictions

How to interpret discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Assay standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) .

- Solubility checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .

- Meta-analysis : Pool data from PubChem/ChemBL to identify outliers and consensus values .

What analytical methods distinguish degradation products during stability studies?

Methodological Answer:

- HPLC-DAD/MS : Gradient elution (C18 column, 0.1% formic acid in water/acetonitrile) identifies hydrolyzed amides or oxidized imidazoles .

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light to accelerate breakdown .

- LC-QTOF-MS : High-resolution MS fragments degradation products for structural elucidation .

Comparative Studies

How does the cyclopropyl group influence activity compared to other substituents?

Methodological Answer:

- SAR libraries : Synthesize analogs with cyclopropyl vs. methyl/ethyl groups and test in parallel bioassays .

- Free-energy calculations : MM-PBSA analyses quantify cyclopropyl contributions to binding energy in target pockets .

- LogP comparisons : Measure partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .

Literature Gaps & Future Directions

What unexplored applications exist beyond antimicrobial/anticancer research?

Methodological Answer:

- Neuroinflammation models : Test in microglial cells (BV-2 line) for TNF-α/IL-6 suppression via NF-κB pathway inhibition .

- Agricultural chemistry : Screen for herbicidal activity in Arabidopsis thaliana under controlled hydroponic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.